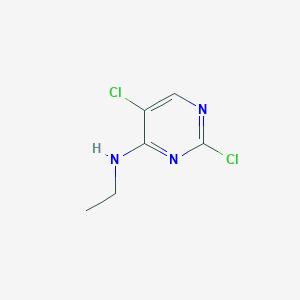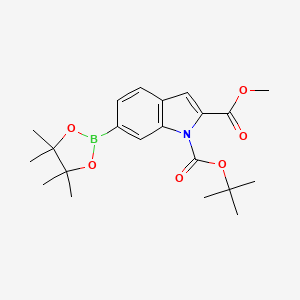![molecular formula C8H9BN2O2 B13980181 (2-Methylimidazo[1,2-a]pyridin-7-yl)boronic acid](/img/structure/B13980181.png)
(2-Methylimidazo[1,2-a]pyridin-7-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
B-(2-methylimidazo[1,2-a]pyridin-7-yl)boronic acid: is a boronic acid derivative that features a fused imidazo[1,2-a]pyridine ring system
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of B-(2-methylimidazo[1,2-a]pyridin-7-yl)boronic acid typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. Common synthetic strategies include:
Condensation Reactions: These reactions involve the condensation of appropriate precursors to form the imidazo[1,2-a]pyridine ring system.
Multicomponent Reactions: These reactions allow for the simultaneous formation of multiple bonds, leading to the construction of the desired heterocyclic structure.
Oxidative Coupling: This method involves the coupling of suitable substrates under oxidative conditions to form the imidazo[1,2-a]pyridine core.
Industrial Production Methods:
化学反応の分析
Types of Reactions:
Substitution Reactions: The compound can undergo substitution reactions, particularly at the boronic acid moiety, leading to the formation of various derivatives.
Oxidation and Reduction: The imidazo[1,2-a]pyridine ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Common Reagents and Conditions:
Transition Metal Catalysts: These are often used in the functionalization of the imidazo[1,2-a]pyridine scaffold.
Metal-Free Oxidation: This method employs oxidizing agents to modify the compound without the need for metal catalysts.
Photocatalysis: Light-induced reactions can be used to functionalize the compound under mild conditions.
Major Products Formed:
科学的研究の応用
Chemistry:
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biology and Medicine:
Industry:
作用機序
The mechanism of action of B-(2-methylimidazo[1,2-a]pyridin-7-yl)boronic acid involves its interaction with specific molecular targets. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications . The imidazo[1,2-a]pyridine ring system can interact with biological macromolecules, influencing their function and activity .
類似化合物との比較
7-Methylimidazo[1,2-a]pyridine: This compound shares the imidazo[1,2-a]pyridine core but lacks the boronic acid functionality.
6-Borono-7-methylimidazo[1,2-a]pyridine: This compound is structurally similar but differs in the position of the boronic acid group.
Uniqueness: B-(2-methylimidazo[1,2-a]pyridin-7-yl)boronic acid is unique due to the presence of both the imidazo[1,2-a]pyridine ring system and the boronic acid moiety. This combination imparts distinct chemical reactivity and potential for diverse applications .
特性
分子式 |
C8H9BN2O2 |
|---|---|
分子量 |
175.98 g/mol |
IUPAC名 |
(2-methylimidazo[1,2-a]pyridin-7-yl)boronic acid |
InChI |
InChI=1S/C8H9BN2O2/c1-6-5-11-3-2-7(9(12)13)4-8(11)10-6/h2-5,12-13H,1H3 |
InChIキー |
YYKDSHVFTQJGFR-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC2=NC(=CN2C=C1)C)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 6-chlorothieno[3,2-c]pyridine-2-carboxylate](/img/structure/B13980104.png)
![Methyl 4-cyclobutyl-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate](/img/structure/B13980106.png)
![Thiazolo[4,5-b]pyridine-7-carboxylic acid,2-amino-,ethyl ester](/img/structure/B13980107.png)
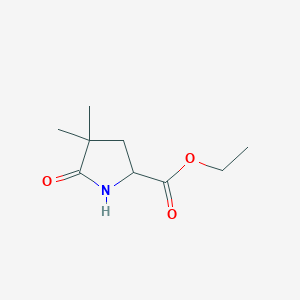
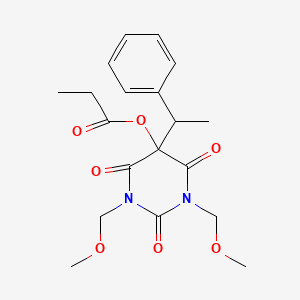
![tert-butyl 4-[(2E)-3-cyanoprop-2-en-1-yl]piperidine-1-carboxylate](/img/structure/B13980128.png)
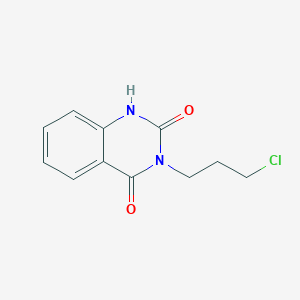

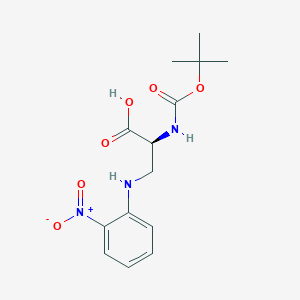
![[2-chloro-4-fluoro-5-(7-morpholin-4-ylquinazolin-4-yl)phenyl]-(6-chloropyridazin-3-yl)methanol](/img/structure/B13980158.png)
